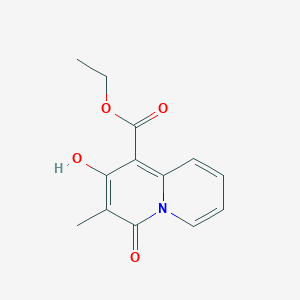

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate is a heterocyclic compound that belongs to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine ring system with various functional groups such as hydroxyl, methyl, and carboxylate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a base can lead to the formation of the quinolizine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolizine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or other functional groups.

Substitution: The hydroxyl and carboxylate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolizine diones, while reduction can produce hydroxyquinolizines.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

One of the primary applications of ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate is as an intermediate in the synthesis of antibacterial agents. It is particularly noted for its role in the development of 4H-4-oxoquinolizine derivatives, which have shown efficacy against various bacterial strains.

Case Study: Synthesis of Antibacterial Compounds

A study detailed in patent literature describes a multi-step synthesis involving this compound as a key intermediate for creating pyridone antibiotics. The synthesis process includes several reactions that enhance the antibacterial properties of the final products, demonstrating the compound's utility in developing new therapeutic agents .

Anti-inflammatory Properties

Research indicates that derivatives of quinolizine compounds exhibit anti-inflammatory effects. This compound may contribute to this area by serving as a scaffold for modifications aimed at enhancing anti-inflammatory activity.

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Observed Effect |

|---|---|---|

| Antibacterial | Quinolizine Derivative | Effective against Gram-positive bacteria |

| Anti-inflammatory | Modified Quinolizine | Reduction in inflammatory markers |

Neuroprotective Effects

Emerging studies suggest that quinolizine derivatives possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. This compound may serve as a precursor for compounds designed to target neurological pathways.

Case Study: Neuroprotection Research

Recent investigations into the neuroprotective effects of quinolizines have shown promising results, with specific derivatives demonstrating reduced neuronal apoptosis in vitro. This compound's structural features are believed to play a crucial role in these effects .

Synthesis and Production

The synthesis of this compound typically involves a series of chemical reactions, including condensation and cyclization processes. The efficiency and yield of these reactions are critical for its application in pharmaceuticals.

Synthesis Process Overview

- Starting Materials : Various precursors such as malonic acid derivatives.

- Reagents : Bases like potassium carbonate and solvents including ethanol.

- Reaction Conditions : Temperature control and reaction time are essential for optimizing yield.

Data Table: Synthesis Conditions

| Step | Reagent | Condition | Yield (%) |

|---|---|---|---|

| 1 | Malonic Acid | Reflux, Ethanol | 85 |

| 2 | Base (K2CO3) | Room Temperature | 90 |

| 3 | Cyclization Reaction | Reflux, THF | 75 |

Wirkmechanismus

The mechanism by which ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 6-methyl-4-oxo-4H-quinolizine-3-carboxylate: Similar in structure but with different substitution patterns.

4-Hydroxy-2-quinolones: These compounds share the quinolizine core but differ in functional groups and biological activities.

Uniqueness

Ethyl 2-hydroxy-3-methyl-4-oxo-4h-quinolizine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties

Biologische Aktivität

Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate (CAS: 129957-62-6) is a compound belonging to the quinolizine family, which has garnered attention for its biological activity, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological properties, including antibacterial and antifungal activities, as well as relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molar Mass | 247.25 g/mol |

| Solubility | Varies with solvent |

| Storage Conditions | Room temperature |

Antibacterial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound can effectively combat strains that are resistant to traditional antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and certain quinolone-resistant bacteria.

- Mechanism of Action : The antibacterial effects are primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . This mechanism is similar to that of other quinolone antibiotics but may offer improved efficacy against resistant strains.

- Comparative Efficacy : In studies comparing various derivatives, compounds within the oxoquinolizine class demonstrated superior activity against Gram-positive bacteria compared to ciprofloxacin, a commonly used fluoroquinolone . For instance, one study found that certain derivatives had lower minimum inhibitory concentration (MIC) values against S. aureus and E. coli, indicating stronger antibacterial effects .

Antifungal Activity

While the primary focus has been on its antibacterial properties, preliminary studies suggest that this compound may also possess antifungal activity.

- Activity Spectrum : The compound has shown moderate antifungal effects against various fungal strains, although specific data on MIC values for fungi are less prevalent than for bacteria .

Study 1: Synthesis and Evaluation

In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of oxoquinolizine derivatives, including this compound. They evaluated their antimicrobial activity through in vitro assays, finding that several derivatives exhibited enhanced potency against resistant bacterial strains compared to standard treatments .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis conducted on quinolone derivatives highlighted that modifications at the C-8 position significantly influenced antibacterial efficacy. The presence of hydroxyl groups was found to enhance activity against S. aureus, suggesting that structural variations can lead to improved pharmacological profiles .

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-3-methyl-4-oxoquinolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(17)10-9-6-4-5-7-14(9)12(16)8(2)11(10)15/h4-7,15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPAEEYLVFQOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=O)C(=C1O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.